

# An In-depth Technical Guide to the Spectroscopy and Spectral Data of Cyclononane

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## Compound of Interest

Compound Name: Cyclononane

Cat. No.: B1620106

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## Introduction

**Cyclononane** ( $C_9H_{18}$ ) is a nine-membered cycloalkane that, due to its conformational flexibility, presents a unique subject for spectroscopic analysis. Understanding its spectral characteristics is crucial for its identification, characterization, and for monitoring its interactions in various chemical and biological systems. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data for **cyclononane**, along with detailed experimental protocols for obtaining such data.

## Spectroscopic Data of Cyclononane

The spectral data for **cyclononane** are summarized in the tables below. Due to its high conformational mobility at room temperature, the NMR spectra typically show averaged signals.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^{13}C$ NMR Spectral Data

Solvent	Chemical Shift ( $\delta$ ) in ppm
$CDCl_3$	26.6[1]

## <sup>1</sup>H NMR Spectral Data

At room temperature, the protons in **cyclononane** undergo rapid conformational exchange, resulting in a single, time-averaged signal.

Solvent	Chemical Shift ( $\delta$ ) in ppm	Multiplicity
CDCl <sub>3</sub>	~1.54	Singlet

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

## Vibrational Spectroscopy

### Infrared (IR) Spectroscopy

The IR spectrum of **cyclononane** is dominated by absorptions corresponding to C-H stretching and bending vibrations, characteristic of saturated hydrocarbons.

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~2925	C-H Asymmetric Stretch	Strong
~2855	C-H Symmetric Stretch	Strong
~1465	CH <sub>2</sub> Scissoring (Bending)	Medium
~1445	CH <sub>2</sub> Scissoring (Bending)	Medium

### Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the C-C skeletal vibrations.

Raman Shift (cm <sup>-1</sup> )	Assignment	Intensity
~2920	C-H Asymmetric Stretch	Strong
~2850	C-H Symmetric Stretch	Strong
~1440	CH <sub>2</sub> Scissoring (Bending)	Medium
~1050	C-C Stretch	Medium
~850	C-C Stretch / Ring Deformation	Medium

## Mass Spectrometry (MS)

The mass spectrum of **cyclononane** is characterized by a molecular ion peak and a fragmentation pattern typical of cycloalkanes, involving the loss of small neutral molecules.

### Electron Ionization Mass Spectrum (EI-MS)

m/z	Proposed Fragment	Relative Intensity
126	[C <sub>9</sub> H <sub>18</sub> ] <sup>+</sup> (Molecular Ion)	Moderate
98	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>	Moderate
83	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>	High
69	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>	High
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>	High
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	High

Note: The fragmentation of macrocyclic alkanes often leads to a series of characteristic ions with m/z values of 69, 83, 97, 111, and 125.<sup>[2]</sup> The loss of an ethylene molecule (M-28) is also a common fragmentation pathway.<sup>[2]</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific

instrumentation and experimental conditions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of high-purity **cyclononane** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

### Instrumental Parameters ( $^1\text{H}$ NMR):

- Spectrometer: 400 MHz or higher field strength
- Pulse Program: Standard single-pulse experiment
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

### Instrumental Parameters ( $^{13}\text{C}$ NMR):

- Spectrometer: 100 MHz or higher
- Pulse Program: Proton-decoupled single-pulse experiment
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 128 or more, depending on concentration
- Reference: Tetramethylsilane (TMS) at 0.00 ppm



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### NMR Experimental Workflow

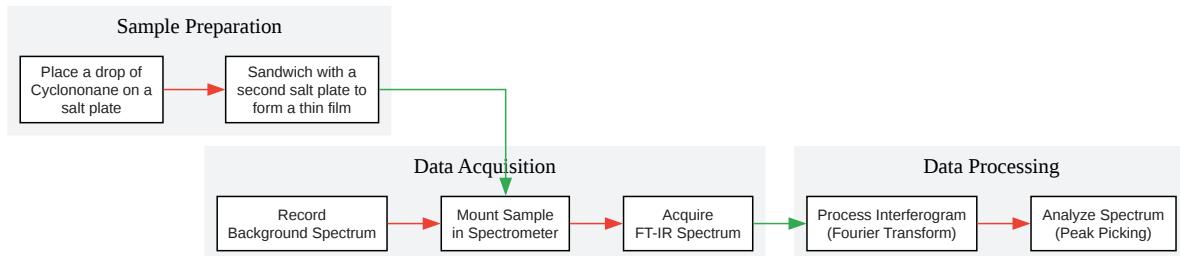
## Fourier-Transform Infrared (FT-IR) Spectroscopy

### Sample Preparation (Neat Liquid):

- Place a single drop of liquid **cyclononane** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

### Instrumental Parameters:

- Spectrometer: FT-IR spectrometer
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32 (co-added)
- Background: A background spectrum of the clean, empty sample compartment should be recorded prior to sample analysis.



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### FT-IR Experimental Workflow

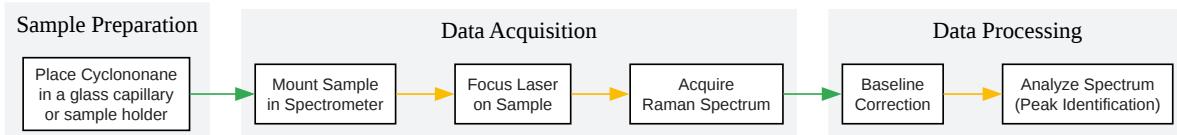
## Raman Spectroscopy

### Sample Preparation:

- Place a small amount of liquid **cyclononane** into a glass capillary tube or onto a suitable sample holder (e.g., an aluminum well plate).

### Instrumental Parameters:

- Spectrometer: Raman spectrometer
- Excitation Wavelength: 532 nm or 785 nm laser
- Laser Power: 10-100 mW (sample dependent, minimize to avoid sample heating)
- Spectral Range: 3200 - 200  $\text{cm}^{-1}$
- Acquisition Time: 10-60 seconds
- Number of Accumulations: 2-4



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### Raman Spectroscopy Workflow

## Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry, GC-MS):

- Prepare a dilute solution of **cyclononane** in a volatile solvent (e.g., dichloromethane or hexane).
- Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC-MS system.

Instrumental Parameters (GC):

- Column: Non-polar capillary column (e.g., DB-5ms)
- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Instrumental Parameters (MS):

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 35-300

- Scan Speed: 1-2 scans/second



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### GC-MS Experimental Workflow

## Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of **cyclononane**. The presented data and protocols offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development for the identification and characterization of this flexible cycloalkane. Further studies, particularly at low temperatures, could provide more detailed insights into the individual conformers of **cyclononane** and their specific spectral signatures.

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## References

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